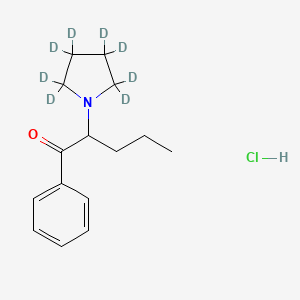

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Descripción general

Descripción

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class . It is also known as α-PVP, O-2387, β-keto-prolintane, prolintanone, or desmethylpyrovalerone . It is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS . This product is intended for research and forensic applications .

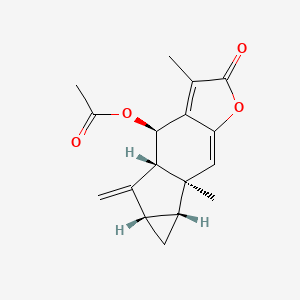

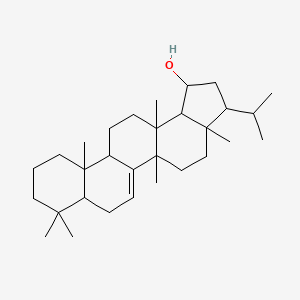

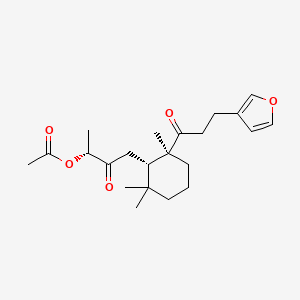

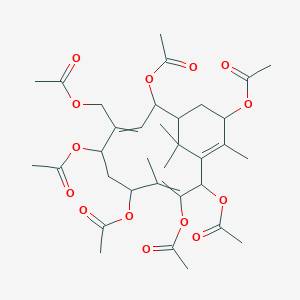

Molecular Structure Analysis

The molecular formula of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is C15H13D8NO • HCl . The formal name is 1-phenyl-2-(1-pyrrolidinyl-d8)-1-pentanone, monohydrochloride . The InChI code is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; .Physical And Chemical Properties Analysis

The product is a neat solid with a formula weight of 275.8 . The product is stable for ≥ 3 years and is stored at -20°C . It is shipped at room temperature in the continental US .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Alpha-Pyrrolidinovalerophenone (α-PVP), which is structurally similar to alpha-Pyrrolidinopentiophenone-d8, has been crystallized as the HCl salt, revealing insights into its molecular structure. This analysis highlights its β-ketone phenethylamine stimulant properties, and the crystal structure shows how the propyl chain aligns with the phenyl ring and carbonyl group (Wood, Bernal, & Lalancette, 2016).

Analytical Method Development

- A study focused on the development of a liquid chromatography-tandem mass spectrometry method for quantitating alpha-PVP and its metabolite 2-oxo-PVP in rat plasma. This methodological advancement is crucial for understanding the pharmacokinetics and dynamics of such substances (Andrenyak, Moody, Crites, & Baumann, 2019).

- Thermal degradation of α-PVP during injection in gas chromatography/mass spectrometry has been investigated. Understanding the decomposition process is essential for accurate analytical measurements (Tsujikawa, Kuwayama, Kanamori, Iwata, & Inoue, 2013).

Pharmacology and Toxicology

- The pharmacokinetic, cardiovascular, and locomotor effects of alpha-PVP in male Sprague Dawley rats were studied, providing insights into its physiological impacts. This research is pivotal in understanding the substance's interaction with biological systems (McClenahan, Kormos, Mu, Hambuchen, Carroll, & Owens, 2019).

Metabolism Studies

- The metabolism of alpha-PVP has been explored in different in vitro and in vivo models. These studies help in understanding how the body processes and eliminates such substances, which is crucial for drug development and toxicology (Manier, Richter, Schäper, Maurer, & Meyer, 2018).

Clinical Case Studies

- Clinical characteristics of α-PVP poisoning were investigated, providing valuable data on the acute effects of this substance in humans (Umebachi, Aoki, Sugita, Taira, Wakai, Saito, & Inokuchi, 2016).

Comparative Studies

- The comparison of pyrolysis mass spectrometry with high-performance liquid chromatography for the analysis of Cremophor EL, a solubilization agent for hydrophobic drugs including alpha-Pyrrolidinopentiophenone, was studied. This research aids in determining the most efficient and accurate methods for analyzing such compounds (Ghassempour, Nabid, Talebi, & Entezami, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-ZYCXDBHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) | |

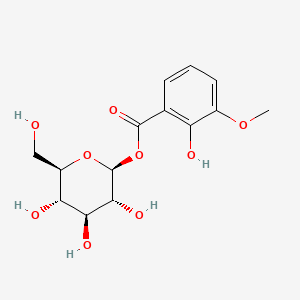

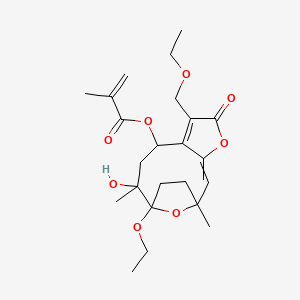

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)